trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

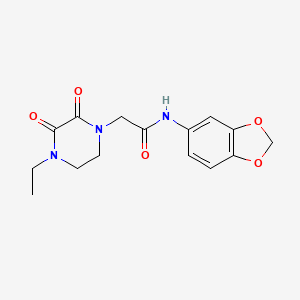

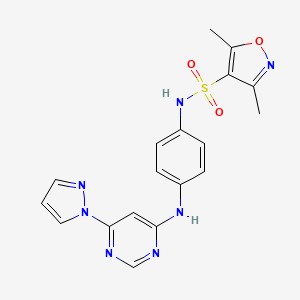

The compound “trans-(4-Propylcyclohexyl)cyclohex-1-enylboronic acid pinacol ester” is a chemical with the CAS Number: 2377587-49-8 . Its molecular weight is 332.33 and its IUPAC name is (S)-4,4,5,5-tetramethyl-2-(4’-propyl-[1,1’-bi(cyclohexan)]-3-en-4-yl)-1,3,2-dioxaborolane . The compound is stored in a freezer .

Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

One significant application involves the catalytic enantioselective allylic substitutions that result in the addition of an allenyl group, facilitating the formation of tertiary or quaternary C-C bonds. This process utilizes commercially available allenylboronic acid pinacol ester, with reactions promoted by chiral bidentate N-heterocyclic carbene (NHC) complexes of copper. Such reactions demonstrate the utility of allenyl-containing products in organic synthesis, yielding chiral products with high selectivity and enantiomeric ratios (Byunghyuck Jung & A. Hoveyda, 2012).

Materials Science and Responsive Polymers

In materials science, the facile synthesis of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester has been reported. This approach integrates the H2O2-cleavable phenylboronic acid ester into the polymer backbone, enabling the controlled release of encapsulated agents in response to H2O2, demonstrating potential applications in H2O2-responsive delivery vehicles (Yang Cui, Mei Zhang, F. Du, & Zi‐Chen Li, 2017).

Photoluminescence and Solid-State Applications

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state, a property rarely observed in heavy-atom-free molecules. This finding suggests the potential use of simple arylboronic esters in the development of phosphorescent materials for various applications, challenging the conventional understanding of phosphorescent organic molecules (Yoshiaki Shoji et al., 2017).

Synthetic Methodologies

Another notable application includes the preparation of (E)-1-alkenylboronic acid pinacol esters through a transfer of the alkenyl group from boron to boron, providing an efficient route to such esters from various alkynes. This method underscores the adaptability of boronic esters in facilitating the synthesis of complex organic molecules with high yield and selectivity (Kazuya Shirakawa, A. Arase, & M. Hoshi, 2004).

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(4S)-4-(4-propylcyclohexyl)cyclohexen-1-yl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37BO2/c1-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-23-20(2,3)21(4,5)24-22/h14,16-18H,6-13,15H2,1-5H3/t16?,17?,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIBNMWSVJTKLV-DAWZGUTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C3CCC(CC3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC[C@H](CC2)C3CCC(CC3)CCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)

![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2932992.png)

![2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)

![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)

![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)

![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)